molecular formula C15H15ClN2O3S B4439891 N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No.: B4439891
M. Wt: 338.8 g/mol
InChI Key: QDOJDFIPEULDHV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C15H15ClN2O3S and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0491912 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the degradation of incretins such as GLP-1, which are hormones that stimulate a decrease in blood glucose levels.

Mode of Action

The compound interacts with its target, DPP4, by binding to it. This binding inhibits the activity of DPP4, preventing it from degrading incretins . As a result, the levels of incretins increase, leading to enhanced insulin secretion and decreased glucagon release. This ultimately results in a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of DPP4 affects the incretin pathway. Incretins, such as GLP-1, are released by the intestines in response to food intake. They enhance insulin secretion from pancreatic beta cells. By inhibiting DPP4, the degradation of incretins is prevented, leading to an increase in their levels. This results in enhanced insulin secretion and decreased glucagon release, leading to a decrease in blood glucose levels .

Result of Action

The result of the action of this compound is a decrease in blood glucose levels. By inhibiting DPP4 and increasing incretin levels, insulin secretion is enhanced and glucagon release is decreased. This leads to a decrease in blood glucose levels, which can be beneficial in the management of conditions such as diabetes .

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(methanesulfonamido)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-10-7-8-11(9-14(10)18-22(2,20)21)15(19)17-13-6-4-3-5-12(13)16/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOJDFIPEULDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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